Thiazolo[4,5-b]pyridin-2-amine,7-methyl-n-phenyl-
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Overview
Description
Thiazolo[4,5-b]pyridin-2-amine,7-methyl-n-phenyl- is a heterocyclic compound that belongs to the class of thiazolo[4,5-b]pyridines. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications. The structure of thiazolo[4,5-b]pyridin-2-amine,7-methyl-n-phenyl- consists of a thiazole ring fused to a pyridine ring, with an amine group at the 2-position, a methyl group at the 7-position, and a phenyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[4,5-b]pyridin-2-amine,7-methyl-n-phenyl- typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields the desired thiazolo[4,5-b]pyridine derivative along with other by-products. The structures of the newly synthesized compounds are elucidated using elemental analysis, spectral data, and alternative synthetic routes .
Industrial Production Methods
Industrial production methods for thiazolo[4,5-b]pyridin-2-amine,7-methyl-n-phenyl- are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Thiazolo[4,5-b]pyridin-2-amine,7-methyl-n-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as halides, amines, and thiols, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of thiazolo[4,5-b]pyridin-2-amine,7-methyl-n-phenyl- involves its interaction with various molecular targets and pathways. For instance, some derivatives of thiazolo[4,5-b]pyridines have been shown to exhibit strong PI3kα inhibitory activity, which is crucial for their antitumor effects . The compound may also interact with other receptors and enzymes, contributing to its diverse biological activities.
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridin-2-amine,7-methyl-n-phenyl- can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Pyridine derivatives: These compounds contain the pyridine ring and are known for their wide range of pharmacological effects.
Thiazolo[5,4-b]pyridines: These compounds have a similar fused ring structure and exhibit strong PI3kα inhibitory activity.
The uniqueness of thiazolo[4,5-b]pyridin-2-amine,7-methyl-n-phenyl- lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C13H11N3S |
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Molecular Weight |
241.31 g/mol |
IUPAC Name |
7-methyl-N-phenyl-[1,3]thiazolo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C13H11N3S/c1-9-7-8-14-12-11(9)17-13(16-12)15-10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15,16) |
InChI Key |
WNYRHLBBHUHEDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1)N=C(S2)NC3=CC=CC=C3 |
Origin of Product |
United States |
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